2-Amino-5-bromo-3-methylpyrazine
Overview
Description
2-Amino-5-bromo-3-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H6BrN3 It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-methylpyrazine can be synthesized through several methods. One common approach involves the bromination of 2-amino-3-methylpyrazine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-azido-3-methylpyrazine or 2-amino-5-thio-3-methylpyrazine can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-5-bromo-3-methylpyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 2-amino-5-bromo-3-methylpyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-5-bromo-3-(methylamino)pyrazine
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Uniqueness
2-Amino-5-bromo-3-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
5-bromo-3-methylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZCBPAGRWGQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618014 | |
Record name | 5-Bromo-3-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-67-8 | |
Record name | 5-Bromo-3-methyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74290-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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